1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid
Overview
Description
1-{4’-Bromo-[1,1’-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid is a complex organic compound featuring a brominated biphenyl group, a sulfonamide linkage, and a cyclopentane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4’-Bromo-[1,1’-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid typically involves multiple steps, starting with the bromination of biphenyl to introduce the bromine atom at the 4’ position. This is followed by the sulfonation of the biphenyl to attach the sulfonamide group. The final step involves the coupling of the sulfonamido biphenyl with cyclopentane-1-carboxylic acid under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
1-{4’-Bromo-[1,1’-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The biphenyl moiety can participate in coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminated biphenyl derivative, while a Suzuki-Miyaura coupling reaction would produce a biphenyl with a new aryl group attached .
Scientific Research Applications
1-{4’-Bromo-[1,1’-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid has several scientific research applications:
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory
Properties
IUPAC Name |
1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)25(23,24)20-18(17(21)22)11-1-2-12-18/h3-10,20H,1-2,11-12H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTIBCMYGDZPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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